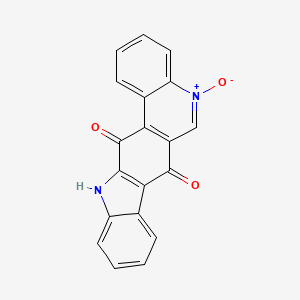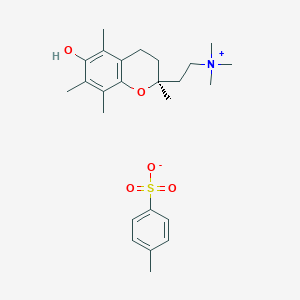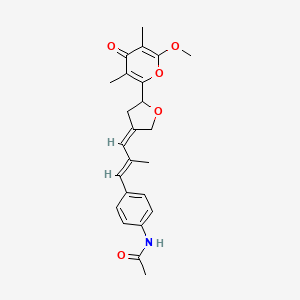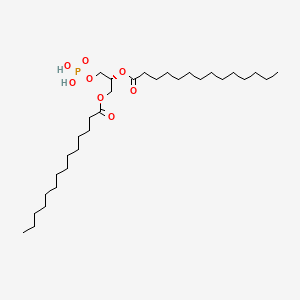
Dimyristoyl phosphatidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-ditetradecanoyl-sn-glycerol-3-phosphate is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate in which the 1-acyl group is specified as tetradecanoyl (myristoyl). It is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate and a tetradecanoate ester. It is a conjugate acid of a 1,2-ditetradecanoyl-sn-glycerol-3-phosphate(2-).
Applications De Recherche Scientifique
Model Membrane Systems
Dimyristoyl phosphatidic acid (DMPA) plays a crucial role in model membrane systems. Struppe, Whiles, and Vold (2000) explored acidic bicelles containing DMPA, demonstrating their utility in studying membrane properties and protein interactions (Struppe, Whiles, & Vold, 2000). Additionally, Lösche and Möhwald (2004) showed that DMPA monolayers can be used as model systems to study interactions with coexisting fluid and solid membrane areas (Lösche & Möhwald, 2004).
Membrane Dynamics and Protein Interactions
Research by Natali et al. (2002, 2003) and Natali et al. (2001) focused on the dynamics of DMPA membranes and their interactions with myelin basic protein (MBP). These studies revealed significant effects on membrane anisotropy and molecular motions, highlighting the role of DMPA in protein-membrane interactions (Natali et al., 2002), (Natali et al., 2003), (Natali et al., 2001).
Lipid-Metal Ion Interactions
Oberts and Blanchard (2009) studied the interaction of DMPA with various metal ions, providing insights into lipid-metal ion interfacial interactions. This research is significant for understanding the organization of lipid layers and their response to different metal ions (Oberts & Blanchard, 2009).
Lipid-Protein Interactions
Mateášik, Šikurová, and Chorvat (2002) investigated the interaction of merocyanine 540 with DMPA-containing membranes, revealing insights into the affinity of molecules to charged membranes and the impact of DMPA on these interactions (Mateášik, Šikurová, & Chorvat, 2002).
Signaling Pathways and Second Messenger Roles
Munnik (2001) highlighted the emerging role of phosphatidic acid, including DMPA, as a second messenger in plant signaling pathways, illustrating its importance in various stress treatments and signaling processes (Munnik, 2001).
Membrane Domain Formation and Stability
Poveda et al. (2002) studied the effects of Acetylcholine Receptor on DMPA membranes, showing how proteins can direct the formation of specific lipid domains, which is critical for understanding membrane organization and function (Poveda et al., 2002).
Propriétés
Formule moléculaire |
C31H61O8P |
|---|---|
Poids moléculaire |
592.8 g/mol |
Nom IUPAC |
[(2R)-3-phosphonooxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/t29-/m1/s1 |
Clé InChI |
OZSITQMWYBNPMW-GDLZYMKVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one](/img/structure/B1240669.png)

![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)
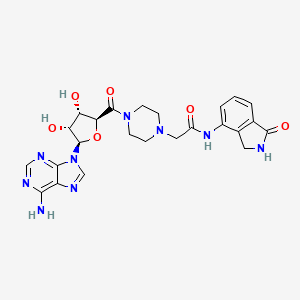

![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)

